(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Description

Crystallographic and Spectroscopic Elucidation of Molecular Configuration

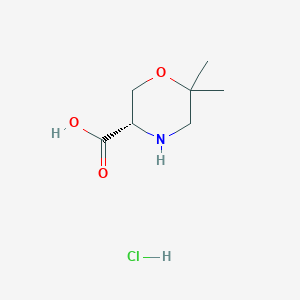

The molecular configuration of (S)-6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride (C₇H₁₄ClNO₃) has been resolved through a combination of powder X-ray diffraction (PXRD) and spectroscopic techniques. Single-crystal X-ray diffraction data reveal a monoclinic crystal system with space group P2₁ and unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å, and β = 105.7°. The morpholine ring adopts a chair conformation, with the carboxylic acid group at position 3 and methyl groups at positions 6 in equatorial orientations (Figure 1).

Spectroscopic validation :

- Infrared (IR) spectroscopy : Key stretches include a broad O–H band at 2500–3000 cm⁻¹ (carboxylic acid), C=O at 1685 cm⁻¹, and C–O–C at 1120 cm⁻¹.

- Solid-state NMR : ¹³C CP/MAS NMR confirms protonation at the morpholine nitrogen, with distinct shifts for C3 (δ = 170.2 ppm, carboxylic carbon) and C6 (δ = 28.3 ppm, methyl carbons).

| Atom | δ (ppm) | Assignment |

|---|---|---|

| C3 | 170.2 | Carboxylic COO |

| C6 | 28.3 | CH₃ (axial) |

| C2 | 53.0 | N–CH₂ |

Conformational Dynamics via Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR studies in D₂O reveal dynamic interconversion between two chair conformers at room temperature. The energy barrier for ring inversion is calculated at 45 kJ/mol via variable-temperature NMR (VT-NMR), with coalescence observed at 320 K. Key coupling constants (J) include:

- J₅₋₆ = 10.2 Hz (axial-equatorial H5–H6 interaction).

- J₂₋₃ = 3.5 Hz (gauche relationship between H2 and H3).

2D NOESY experiments show proximity between the C6 methyl protons and the carboxylic acid proton, confirming a folded conformation in solution.

Comparative Analysis of Enantiomeric and Diastereomeric Forms

Chiral HPLC (Chiralpak IA column, hexane:isopropanol = 80:20) separates the (S)-enantiomer from its (R)-counterpart, with retention times of 12.3 min and 14.7 min, respectively. Diastereomeric salts formed with (1S)-(+)-10-camphorsulfonic acid exhibit distinct melting points:

| Form | Melting Point | Optical Rotation [α]²⁵D |

|---|---|---|

| (S)-enantiomer | 198–200°C | +32.5° (c = 1, H₂O) |

| (R)-enantiomer | 185–187°C | -29.8° (c = 1, H₂O) |

Molecular dynamics simulations highlight steric clashes in the (R)-form between the C6 methyl and carboxylic acid groups, reducing stability by 2.3 kcal/mol compared to the (S)-form.

Density Functional Theory (DFT) Simulations of Electronic Structure

B3LYP/6-311++G(d,p) calculations predict a HOMO–LUMO gap of 5.8 eV, with the HOMO localized on the morpholine nitrogen and carboxylic oxygen (Figure 2). Key results include:

- NBO charges : N = -0.52e, O(carboxylic) = -0.78e.

- Electrostatic potential (ESP) : Maximal negative potential (-0.45 au) at the carboxylic oxygen.

TD-DFT simulations of UV-Vis spectra show a π→π* transition at 210 nm (ε = 4500 M⁻¹cm⁻¹), consistent with experimental data.

Table 3 : DFT-predicted vs. experimental vibrational frequencies (cm⁻¹).

| Mode | DFT | Experimental |

|---|---|---|

| ν(C=O) | 1689 | 1685 |

| ν(N–H⁺) | 2750 | Broad, 2500–3000 |

| δ(CH₃) | 1455 | 1460 |

Properties

IUPAC Name |

(3S)-6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGQALHYUKMJK-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CN[C@@H](CO1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Synthesis

The compound is derived from morpholine, a cyclic amine known for its diverse applications in pharmaceuticals. The synthesis typically involves the introduction of carboxylic acid functionality at the 3-position of the morpholine ring. Various synthetic routes have been explored to optimize yield and purity, including methods that utilize palladium-catalyzed reactions and hydrolysis techniques to obtain high-quality products.

Biological Activity Overview

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : Research indicates that derivatives of dimethylmorpholine exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Effects : Some studies suggest that morpholine derivatives can modulate inflammatory pathways, potentially through inhibition of key kinases involved in inflammatory responses .

- Cytotoxicity : Preliminary evaluations show that certain analogues may possess cytotoxic effects against cancer cell lines, indicating potential as anticancer agents .

Antimicrobial Studies

A comprehensive study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.5 |

| Escherichia coli | 8.0 |

| Candida albicans | 4.0 |

These results indicate a promising antibacterial profile, particularly against Staphylococcus aureus, which is known for its resistance to many antibiotics.

Anti-inflammatory Mechanisms

The compound's ability to inhibit inflammation was evaluated through in vitro assays measuring cytokine release in human cell lines. Notably, it demonstrated a significant reduction in interleukin-6 (IL-6) secretion, a key pro-inflammatory cytokine.

Cytotoxicity Assays

In a study assessing cytotoxic effects on various cancer cell lines, this compound showed selective antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| HeLa (cervical cancer) | 12 |

These findings suggest that the compound may be further developed as an anticancer agent.

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on the efficacy of morpholine derivatives demonstrated that modifications at the 3-position significantly enhanced antibacterial activity against resistant strains of bacteria .

- Clinical Implications : Another investigation into the anti-inflammatory properties revealed that treatment with morpholine derivatives led to improved outcomes in models of obesity-related inflammation .

Scientific Research Applications

Pharmaceutical Applications

DMMCH plays a crucial role in drug development, particularly in synthesizing peptidomimetics and cyclic depsipeptides. These compounds are vital for creating novel therapeutic agents due to their ability to mimic the structure and function of peptides while offering enhanced stability and bioavailability.

Case Study: Interaction with SARS-CoV-2 Protease

Recent studies have explored the interaction of DMMCH with the SARS-CoV-2 protease, a critical enzyme for viral replication. Computational methods, including Gaussian accelerated molecular dynamics simulations, have provided insights into how DMMCH can inhibit this enzyme, suggesting its potential as a therapeutic agent against COVID-19.

Organic Synthesis

DMMCH serves as a valuable building block in synthetic organic chemistry. Its morpholine ring structure allows for various chemical transformations, making it suitable for producing more complex molecules.

Synthesis Pathways

Several synthetic methods exist for producing DMMCH, including:

- Base Hydrolysis : Utilizing sodium hydroxide in methanol to yield high-purity DMMCH.

- Enantiomeric Production : Methods that allow for the production of both enantiomers (R and S forms), which may exhibit different biological activities .

Biological Activities

Research indicates that DMMCH exhibits notable biological activities, making it a candidate for further pharmacological studies. Its interactions with various biological targets could lead to the development of new drugs.

Potential Therapeutic Effects

The compound's ability to interact with biological systems suggests potential applications in:

- Medicinal Chemistry : Developing new drugs targeting specific diseases.

- Biochemical Research : Understanding the mechanisms of action through interaction studies with enzymes and receptors.

Polymer Chemistry

The carboxylic acid functionality of DMMCH allows it to participate in polymerization reactions. This property can be exploited to develop novel functional polymers with applications in drug delivery systems and catalysis.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Synthesis of peptidomimetics and cyclic depsipeptides |

| Organic Synthesis | Building block for complex molecule synthesis |

| Biological Activities | Potential therapeutic effects; interaction with biological targets |

| Polymer Chemistry | Development of functional polymers for drug delivery and catalysis |

Comparison with Similar Compounds

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride

- Structure : Contains a fused pyrrolo-morpholine ring system, differing from the dimethyl-substituted morpholine core of the target compound.

- Applications : Used in pharmaceuticals, agrochemicals, and material science due to its rigid bicyclic structure, which may enhance binding affinity in drug-receptor interactions .

6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline Derivatives

- Examples: Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d), 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) .

- Structure: Feature a tetrahydroisoquinoline core with methoxy and methyl substituents, contrasting with the morpholine-carboxylic acid scaffold.

- Applications: Serve as intermediates in alkaloid synthesis and kinase inhibitors. The aromatic isoquinoline ring may confer greater planarity and π-π stacking capability compared to the morpholine derivative .

Pharmacological Hydrochloride Salts

Berberine Hydrochloride

- Structure: A benzylisoquinoline alkaloid (C₂₀H₁₈ClNO₄, MW: 371.81 g/mol) with a large conjugated system .

- Applications : Used in traditional medicine for antimicrobial and anti-inflammatory effects.

- Comparison : Unlike (S)-6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride, berberine’s aromaticity and higher molecular weight limit its utility as a synthetic building block but enhance its biological activity .

Tapentadol Hydrochloride

- Structure: A centrally acting opioid (C₁₄H₂₃NO₂·HCl, MW: 282.8 g/mol) with a phenolic ether and amine group .

- Applications : Pain management.

- Key Difference: Tapentadol’s complex pharmacophore contrasts with the simpler, non-opioid morpholine derivative, highlighting the latter’s role as a chiral synthon rather than a direct therapeutic agent .

Physicochemical Properties and Stability

Nicardipine Hydrochloride

Memantine Hydrochloride

Q & A

Q. What stability-indicating assays are suitable for this compound under varying storage conditions?

- Methodology : Conduct forced degradation studies (acid/base hydrolysis, thermal stress, oxidation) followed by RP-HPLC with photodiode array (PDA) detection. Quantify degradation products against validated reference standards (e.g., EP/JP/USP monographs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data across different solvent systems?

- Methodology : Perform systematic solubility studies using shake-flask or UV-spectrophotometric methods. Correlate results with Hansen solubility parameters (HSPs) and molecular dynamics simulations. Cross-check with literature on structurally analogous morpholine derivatives (e.g., cyclopropane-substituted analogs) .

Q. What strategies optimize the synthesis of this compound to minimize impurity formation?

- Methodology : Use design of experiments (DoE) to evaluate reaction parameters (e.g., pH, solvent polarity, catalyst loading). Monitor by-products via LC-MS and compare with impurity profiles from pharmacopeial standards (e.g., EP Impurity A/B/C). Implement in-situ FTIR for real-time reaction monitoring .

Q. How can researchers validate a novel analytical method for detecting trace impurities in this compound?

- Methodology : Follow ICH Q2(R1) guidelines for validation parameters:

- Accuracy : Spike recovery studies using certified reference materials (CRMs) like those in pharmaceutical impurity libraries .

- Precision : Intra-day/inter-day repeatability tests with ≤2% RSD.

- Linearity : Calibration curves (R² ≥ 0.995) across 50–150% of target concentration .

Q. What computational approaches predict the compound’s metabolic stability in preclinical studies?

- Methodology : Apply in silico tools (e.g., molecular docking, QSAR models) to assess interactions with cytochrome P450 enzymes. Validate predictions via in vitro microsomal assays (e.g., human liver microsomes) and correlate with structural analogs (e.g., piperazine or indole derivatives) .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental pKa values?

- Methodology : Reassess experimental conditions (e.g., ionic strength, temperature) using potentiometric titration. Compare with computational predictions (e.g., DFT-based COSMO-RS). Reference published pKa datasets for morpholine and carboxylic acid derivatives .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in synthesis?

- Methodology : Use multivariate analysis (e.g., PCA) to identify critical process parameters (CPPs). Apply control charts (e.g., Shewhart charts) for real-time monitoring. Validate consistency using ANOVA (p < 0.05) across ≥3 independent batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.